Structural Profiling and Synthetic Methodologies for (3-Chloro-4-methylphenyl)methyl acetate: A Technical Guide
Structural Profiling and Synthetic Methodologies for (3-Chloro-4-methylphenyl)methyl acetate: A Technical Guide
Executive Summary & Strategic Context
In modern pharmaceutical development and fine chemical synthesis, benzyl acetates frequently serve as critical intermediates, protecting groups, and structural motifs in active pharmaceutical ingredients (APIs). Specifically, (3-Chloro-4-methylphenyl)methyl acetate (also known as 3-chloro-4-methylbenzyl acetate) presents a unique substitution pattern that is highly valuable for structure-activity relationship (SAR) studies.
The presence of the meta-chloro and para-methyl groups on the benzyl ring subtly modulates the electronic environment and steric bulk of the molecule. Understanding its exact physicochemical properties and establishing robust, self-validating synthetic protocols is essential for downstream applications ranging from 1[1]. This whitepaper provides an authoritative breakdown of its molecular structure, weight calculations, and optimized laboratory-scale synthesis methodologies.
Physicochemical Profiling & Structural Parameters
To ensure analytical precision, the fundamental molecular parameters of (3-Chloro-4-methylphenyl)methyl acetate must be established. The molecular weight of exactly 198.65 g/mol is derived from the formula C10H11ClO2 , accounting for the isotopic abundance of Chlorine-35 and Chlorine-37 in standard atomic weights.
| Parameter | Value / Description |
| Chemical Name | (3-Chloro-4-methylphenyl)methyl acetate |
| Common Synonyms | 3-Chloro-4-methylbenzyl acetate |
| CAS Registry Number | 2[2] |
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.65 g/mol |
| SMILES String | CC(=O)OCc1ccc(C)c(Cl)c1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Ester oxygen atoms) |
| Rotatable Bonds | 3 |
Structural Analysis & Mechanistic Insights
The reactivity of the benzylic position is governed by the competing electronic effects of the ring substituents.
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Electronic Effects: The chlorine atom at the 3-position exerts an electron-withdrawing inductive effect (-I), which slightly decreases the electron density at the benzylic oxygen of the precursor alcohol. Conversely, the methyl group at the 4-position provides electron donation via hyperconjugation (+I).
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Causality in Synthesis: Because these opposing effects largely neutralize each other, the benzylic alcohol remains a highly competent nucleophile. However, to guarantee quantitative conversion without forcing conditions, the use of a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is strongly recommended during 3[3]. DMAP reacts with acetic anhydride to form an N-acylpyridinium intermediate, which is orders of magnitude more electrophilic than the anhydride itself, ensuring rapid and complete esterification.
Mechanistic pathway of DMAP-catalyzed esterification for benzyl acetate synthesis.
Self-Validating Synthetic Methodologies
Depending on the availability of starting materials, two primary routes are utilized. Both protocols are designed as self-validating systems: the visual cues (e.g., precipitation of salts) and the specific workup steps inherently confirm the progression of the reaction.
Protocol A: Direct Esterification (Recommended)
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Preparation: Dissolve 10.0 mmol of 3-chloro-4-methylbenzyl alcohol in 20 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
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Catalyst & Base Addition: Add 12.0 mmol of Triethylamine ( Et3N ) and 0.5 mmol of DMAP. Causality: Et3N serves as the stoichiometric acid scavenger to prevent reaction stalling, while DMAP acts as the kinetic catalyst.
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Acylation: Cool the flask to 0 °C. Add 11.0 mmol of Acetic Anhydride dropwise over 10 minutes.
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Maturation: Remove the ice bath and stir at room temperature for 2 hours.
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Self-Validating Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3 . Observation: Effervescence confirms the neutralization of the acetic acid byproduct, validating that the acylation occurred.
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Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude ester.
Protocol B: Nucleophilic Substitution
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Preparation: Suspend 15.0 mmol of anhydrous Sodium Acetate in 25 mL of anhydrous Dimethylformamide (DMF). Causality: DMF, a polar aprotic solvent, leaves the acetate anion unsolvated and highly nucleophilic, optimizing it for an SN2 attack.
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Reagent Addition: Add 10.0 mmol of 3-chloro-4-methylbenzyl chloride to the suspension.
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Heating: Heat the mixture to 80 °C for 4 hours. Observation: The formation of a fine white precipitate (NaCl) visually validates the displacement of the chloride leaving group.
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Isolation: Cool to room temperature, dilute with 50 mL of water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with water (to remove residual DMF) and brine, then dry and concentrate.
Step-by-step experimental workflow for the synthesis and analytical validation.
Analytical Validation (QC)
To ensure the scientific integrity of the synthesized (3-Chloro-4-methylphenyl)methyl acetate, the product must be subjected to rigorous Quality Control (QC) profiling.
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1 H NMR (400 MHz, CDCl3 ):
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δ ~2.10 ppm (s, 3H) - Corresponds to the acetate methyl group.
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δ ~2.38 ppm (s, 3H) - Corresponds to the aromatic methyl group at the 4-position.
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δ ~5.05 ppm (s, 2H) - Corresponds to the benzylic methylene protons. The downfield shift confirms esterification (compared to ~4.6 ppm in the precursor alcohol).
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δ ~7.10 - 7.35 ppm (m, 3H) - Corresponds to the aromatic protons.
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GC-MS (EI): Expected molecular ion peak ( M+ ) at m/z 198, with a characteristic M+2 peak at m/z 200 (approx. 33% intensity of the parent peak) confirming the presence of a single chlorine isotope.
References
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NIST WebBook. 3-Chloro-4-methylbenzyl alcohol (CAS 39652-32-9). National Institute of Standards and Technology. Retrieved from:[Link]
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NIST WebBook. 3-Chloro-4-methylbenzyl chloride (CAS 2719-40-6). National Institute of Standards and Technology. Retrieved from:[Link]
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MarketIntelo. Benzyl Acetate Market Research Report 2033. Retrieved from:[Link]
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MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules 2019. Retrieved from:[Link]
